1-Methyl-1,2,3,4-tetrahydroquinoxaline

概要

説明

1-Methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound . It has been found to produce an antidepressant-like effect similar to imipramine when administered systemically in rats . It is a reversible short-acting moderate inhibitor of MAO A/B .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, which are similar to 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been discussed in various studies . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .Molecular Structure Analysis

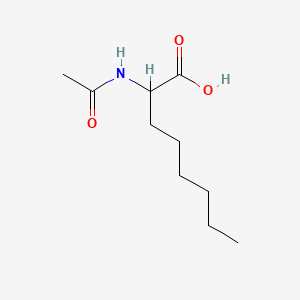

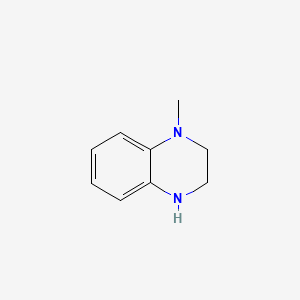

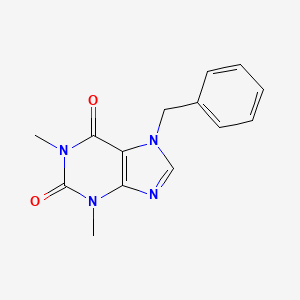

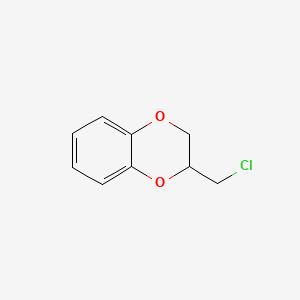

The molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is 221.13 . Its IUPAC name is 1-methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride . The InChI code is 1S/C9H12N2.2ClH/c1-11-7-6-10-8-4-2-3-5-9(8)11;;/h2-5,10H,6-7H2,1H3;2*1H .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoxaline is a reactant that undergoes acceptorless hydrogenation and dehydrogenation in the presence of a molecular iron catalyst .Physical And Chemical Properties Analysis

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a solid substance . It should be stored in a freezer and shipped at room temperature .科学的研究の応用

Neuroprotection

1MeTIQ has been identified as a potent neuroprotectant. It exhibits a broad spectrum of action in the brain, particularly in antagonizing the behavioral syndrome produced by neurotoxins like MPTP and rotenone . Its neuroprotective properties are attributed to mechanisms such as MAO inhibition, free radicals scavenging, and antagonism to the glutamatergic system .

Therapeutic Potential in Neuropathic Pain

Research has shown that 1MeTIQ can be effective in models of diabetic neuropathic pain. It has been observed to reverse neuropathic static mechanical allodynia and thermal hyperalgesia, comparable to standard treatments like gabapentin . This suggests its potential as an alternative therapeutic agent for managing neuropathic pain.

Addiction Treatment

1MeTIQ holds considerable potential as a treatment for substance abuse disorders. It has been shown to attenuate craving in addiction, particularly in cases of morphine and cocaine dependency . This effect is likely due to its action on the central nervous system’s monoaminergic pathways.

Dopamine Metabolism

The compound plays a role in the regulation of dopamine metabolism. Studies suggest that 1MeTIQ can influence dopamine levels in the brain, which is significant given dopamine’s role in various neurological processes and disorders .

Antioxidant Properties

1MeTIQ has antioxidant properties that contribute to its neuroprotective effects. By scavenging free radicals, it helps protect neural cells from oxidative stress, which is implicated in neurodegenerative diseases .

Monoamine Oxidase (MAO) Inhibition

As an endogenous MAO inhibitor, 1MeTIQ may have a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain . This could have implications for the treatment of conditions associated with MAO dysfunction.

作用機序

Target of Action

1-Methyl-1,2,3,4-tetrahydroquinoxaline (1MeTIQ) is an endogenous monoamine that primarily targets dopamine (DA) receptors . It interacts with the agonistic conformation of these receptors , which play a crucial role in the regulation of various brain functions, including mood, reward, and motor control .

Mode of Action

1MeTIQ acts as an antidopaminergic agent . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Furthermore, it shifts dopamine catabolism towards COMT-dependent O-methylation . This interaction with its targets leads to changes in neurotransmitter levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by 1MeTIQ is the dopamine metabolic pathway . By inhibiting both MAO-A and B enzymes activity, 1MeTIQ increases neurotransmitter levels in the brain . This shift in dopamine metabolism can have downstream effects on various neurological functions.

Result of Action

1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It shows a significant antidepressant-like effect in forced swim test (FST) in rats . These molecular and cellular effects suggest that 1MeTIQ could be effective for depression therapy in a clinical setting .

Action Environment

The action, efficacy, and stability of 1MeTIQ can be influenced by various environmental factors. While specific studies on this aspect are limited, it is known that the compound is enzymatically formed in the brain . Therefore, factors that affect brain health and function, such as diet, stress, and exposure to toxins, could potentially influence the action of 1MeTIQ.

Safety and Hazards

The safety information for 1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

将来の方向性

The future directions of research on 1-Methyl-1,2,3,4-tetrahydroquinoxaline could involve further exploration of its potential as an antidepressant and neuroprotective agent . There is also potential for further investigation into its effects on dopamine receptors and MAO enzymes . Additionally, new quinoxaline compounds have been designed and synthesized as DPP-4 inhibitors and hypoglycemics, which could provide a direction for future research .

特性

IUPAC Name |

4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLZJUPRTINRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957774 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

CAS RN |

36438-97-8 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36438-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036438978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-Methyl-1,2,3,4-tetrahydroquinoxaline formed in the reaction of 2-Acetyl-7-methoxytropone with N-methyl-1,2-ethanediamine?

A1: While the research article doesn't directly focus on the formation or properties of 1-Methyl-1,2,3,4-tetrahydroquinoxaline, it mentions that the reaction of 2-Acetyl-7-methoxytropone (2a) with N-methyl-1,2-ethanediamine produces several compounds, including 5-acetyl-1-methyl-1,2,3,4-tetrahydroquinoxaline (17). [] This suggests that 1-Methyl-1,2,3,4-tetrahydroquinoxaline could potentially be formed as an intermediate or byproduct during this reaction, though further investigation would be needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)